
2,4-Di(piperidin-1-yl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Di(piperidin-1-yl)quinazoline is a heterocyclic compound that features a quinazoline core substituted with two piperidine rings at the 2 and 4 positions. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di(piperidin-1-yl)quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloroquinazoline with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
2,4-Di(piperidin-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazoline N-oxides.
Reduction: Reduction reactions can be performed to modify the quinazoline ring or the piperidine substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while substitution reactions can introduce various functional groups onto the quinazoline core .
科学的研究の応用
Anticancer Applications
Mechanism of Action
Quinazoline derivatives, including 2,4-Di(piperidin-1-yl)quinazoline, have been extensively studied for their ability to inhibit cancer cell proliferation. The mechanism often involves the inhibition of receptor tyrosine kinases (RTKs) such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). For instance, certain derivatives have shown potent antiproliferative activities against various tumor cell lines, including prostate and liver cancer cells .
Case Studies
- Cytotoxicity Assays : In a study evaluating the cytotoxic effects of quinazoline derivatives on human tumor cell lines (CNE-2, PC-3, SMMC-7721), several compounds exhibited significant cytotoxicity with IC50 values indicating strong potency against these cells .
- Anti-Angiogenesis : The compound has demonstrated anti-angiogenic properties by inhibiting endothelial cell adhesion and migration, which are critical processes in tumor growth and metastasis. In vivo assays using chick embryo chorioallantoic membrane models further validated these findings .
Anti-Parasitic Effects
Recent research has identified quinazoline derivatives as potential treatments for parasitic infections, particularly those caused by Trypanosoma cruzi, the causative agent of Chagas disease. Virtual screening of compound libraries revealed that certain 2-arylquinazolines exhibited significant efficacy in reducing parasitemia in in vivo models .
Key Findings
- Compounds derived from quinazoline structures were shown to significantly decrease parasitemia levels in infected models, suggesting their potential as therapeutic agents against Chagas disease .
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have also been explored. The synthesis of new quinazoline-based compounds has led to the discovery of agents with moderate to potent activity against a range of bacterial strains.
Research Insights
- Antibacterial Studies : A series of quinazoline derivatives were evaluated for their antimicrobial activities against both Gram-positive and Gram-negative bacteria. Some compounds exhibited inhibition zones comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .
- Mechanistic Studies : The compounds were found to act by disrupting bacterial DNA gyrase and topoisomerase IV functions, critical for bacterial replication and survival .
Summary of Research Findings
The following table summarizes key findings from various studies on the applications of this compound:
Application | Activity Type | Target Organisms/Cells | IC50 Values/Effectiveness |
---|---|---|---|
Anticancer | Cytotoxicity | CNE-2 (nasopharyngeal), PC-3 (prostate), SMMC-7721 (liver) | IC50 values < 10 µM |
Anti-Angiogenesis | Inhibition of HUVECs | Human umbilical vein endothelial cells | Significant inhibition observed |
Anti-Parasitic | Reduction of parasitemia | Trypanosoma cruzi | Significant reduction in vivo |
Antimicrobial | Bactericidal activity | Various Gram-positive/negative strains | Moderate activity compared to standards |
作用機序
The mechanism of action of 2,4-Di(piperidin-1-yl)quinazoline involves its interaction with molecular targets such as enzymes and receptors. For instance, as a PAK4 inhibitor, it binds to the active site of the kinase, preventing its activation and subsequent signaling pathways that promote cell growth and migration . This inhibition can lead to the suppression of cancer cell proliferation and metastasis .
類似化合物との比較
Similar Compounds
2,4-Diaminoquinazoline: Another quinazoline derivative with significant biological activity.
2,4-Dichloroquinazoline: A precursor in the synthesis of various quinazoline derivatives.
Piperidine derivatives: Compounds containing the piperidine ring, known for their wide range of pharmacological activities.
Uniqueness
2,4-Di(piperidin-1-yl)quinazoline is unique due to its dual piperidine substitution, which enhances its binding affinity and specificity for certain molecular targets, such as PAK4. This makes it a promising candidate for the development of targeted therapies, particularly in oncology .
生物活性
2,4-Di(piperidin-1-yl)quinazoline is a heterocyclic compound characterized by a quinazoline core with two piperidine rings at the 2 and 4 positions. Quinazoline derivatives are recognized for their diverse biological activities, particularly in medicinal chemistry, where they have been explored for various therapeutic applications including anticancer, antimicrobial, and anti-inflammatory properties.
The synthesis of this compound typically involves the cyclization of precursors such as 2,4-dichloroquinazoline with piperidine in the presence of bases like potassium carbonate. The reaction is often conducted in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Table 1: Summary of Synthesis Conditions
Reactants | Base | Solvent | Temperature |
---|---|---|---|
2,4-Dichloroquinazoline + Piperidine | Potassium Carbonate | DMF | Elevated |
The biological activity of this compound is primarily attributed to its role as an inhibitor of p21-activated kinase 4 (PAK4), a serine/threonine kinase involved in cell proliferation and migration. By binding to the active site of PAK4, it inhibits its activation, thereby disrupting downstream signaling pathways that contribute to tumor growth and metastasis .
Anticancer Activity
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. In studies evaluating its cytotoxicity using the MTT assay, it showed potent activity against human nasopharyngeal cancer (CNE-2), prostatic carcinoma (PC-3), and liver cancer (SMMC-7721) cell lines. The compound's IC50 values indicate its effectiveness in inhibiting cell growth:
Table 2: IC50 Values of this compound Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
CNE-2 | < 1 |
PC-3 | < 1 |
SMMC-7721 | < 1 |
In vivo studies using the chick embryo chorioallantoic membrane (CAM) assay further confirmed its anti-angiogenic properties by significantly reducing new capillary formation .
Antimicrobial Activity
While primarily studied for its anticancer potential, derivatives of quinazoline including this compound have also been evaluated for antimicrobial properties. Some studies indicate moderate activity against both Gram-positive and Gram-negative bacterial strains. The compound's structure allows it to interact with bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial replication .
Case Studies
Several case studies highlight the efficacy of this compound:
- Antiproliferative Studies : A series of derivatives were synthesized and tested against a panel of tumor cell lines. Among these, certain compounds exhibited high cytotoxicity while maintaining lower toxicity towards normal endothelial cells .
- PAK4 Inhibition : In a detailed study on PAK4 inhibitors, compounds similar to this compound were shown to effectively inhibit PAK4 with IC50 values below 0.1 µM. This suggests a strong potential for therapeutic applications in oncology .
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of quinazoline derivatives against various pathogens. Notably, some compounds demonstrated inhibition zones comparable to standard antibiotics like ampicillin .
特性
IUPAC Name |
2,4-di(piperidin-1-yl)quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4/c1-5-11-21(12-6-1)17-15-9-3-4-10-16(15)19-18(20-17)22-13-7-2-8-14-22/h3-4,9-10H,1-2,5-8,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLIPIFFUYCEGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=CC=CC=C32)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。